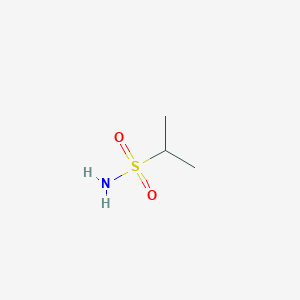
3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropanes. It is characterized by the presence of a phenyl group attached to a propanol backbone, with a methylamino substituent on the second carbon atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride typically involves the reduction of the corresponding ketone, 3-(Methylamino)-1-phenylpropan-1-one, using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through catalytic hydrogenation of the ketone precursor using a Raney-nickel catalyst. The reaction is conducted under hydrogen gas pressure ranging from 0.3 to 1.5 MPa and at temperatures between 25 to 80 degrees Celsius . This method is favored for its high yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions
Major Products Formed
Oxidation: Formation of 3-(Methylamino)-1-phenylpropan-1-one or 3-(Methylamino)-1-phenylpropanoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenylpropanes depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride is utilized in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is conducted on its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Wirkmechanismus
The mechanism of action of 3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as adrenergic receptors. It acts as a sympathomimetic agent, mimicking the effects of endogenous neurotransmitters like norepinephrine. This interaction leads to the activation of signaling pathways that result in physiological responses such as increased heart rate and vasoconstriction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ephedrine: Similar in structure but with different pharmacological effects.
Pseudoephedrine: Another structurally related compound with distinct therapeutic uses.
Phenylpropanolamine: Shares a similar backbone but differs in its functional groups and effects
Uniqueness
3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various research and industrial applications.
Eigenschaften
CAS-Nummer |
137999-85-0 |
|---|---|
Molekularformel |
C10H16ClNO |
Molekulargewicht |
201.69 g/mol |
IUPAC-Name |
(1R)-3-(methylamino)-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-11-8-7-10(12)9-5-3-2-4-6-9;/h2-6,10-12H,7-8H2,1H3;1H/t10-;/m1./s1 |
InChI-Schlüssel |
CEOSYRDTCHRIAY-HNCPQSOCSA-N |
SMILES |
CNCCC(C1=CC=CC=C1)O.Cl |
Isomerische SMILES |
CNCC[C@H](C1=CC=CC=C1)O.Cl |
Kanonische SMILES |
CNCCC(C1=CC=CC=C1)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


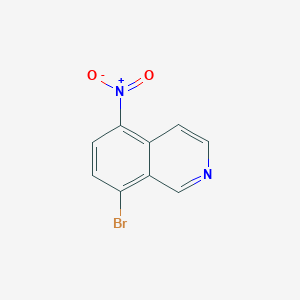
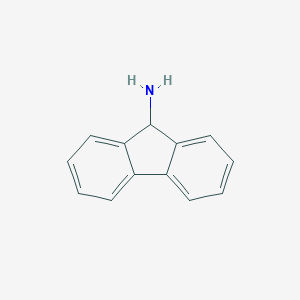
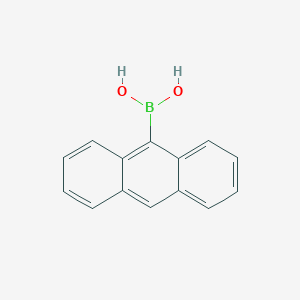
![N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B152768.png)


![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)


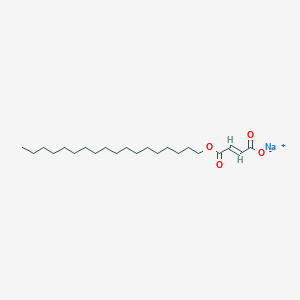
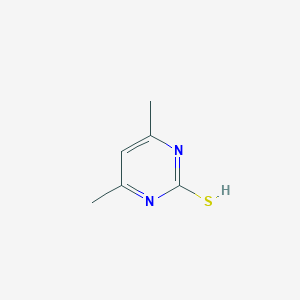
![Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate](/img/structure/B152783.png)

